molecular formula C25H29N3O4S B2625419 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide CAS No. 878058-76-5

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide

Cat. No. B2625419
CAS RN: 878058-76-5
M. Wt: 467.58
InChI Key: LDOVIJLPWIWGKP-UHFFFAOYSA-N
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Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent inhibitory activity against various kinases that are involved in the regulation of cell growth and survival, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Antibacterial Activity

Several studies have synthesized and evaluated various acetamide derivatives, including compounds with structural similarities to 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide, for their antibacterial properties. For instance, compounds synthesized by Iqbal et al. (2017) demonstrated moderate inhibitors with relatively more activity against Gram-negative bacterial strains (Iqbal et al., 2017). Similarly, Debnath and Ganguly (2015) synthesized derivatives that showed promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).

Anti-Inflammatory and Antioxidant Activity

The anti-inflammatory potential of similar compounds has been explored in various studies. For example, Al-Ostoot et al. (2020) confirmed the anti-inflammatory activity of an indole acetamide derivative through in silico modeling studies, targeting cyclooxygenase domains (Al-Ostoot et al., 2020). Additionally, compounds with benzodiazepine structures incorporating indole moieties synthesized by Naraboli and Biradar (2017) demonstrated potent antimicrobial and antioxidant activities (Naraboli & Biradar, 2017).

Potential as Therapeutic Agents

Rubab et al. (2015) synthesized N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, which exhibited good antibacterial activity and were proposed as suitable therapeutic agents (Rubab et al., 2015).

Tubulin Inhibition for Cancer Research

Knaack et al. (2001) described the synthesis and characterization of a compound similar to the one , highlighting its potential as a tubulin inhibitor, which could be relevant for cancer research (Knaack et al., 2001).

Antiplasmodial Properties

Research by Mphahlele et al. (2017) on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides showcased potential in vitro antiplasmodial properties, indicating a possible application in malaria research (Mphahlele et al., 2017).

properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-19-9-8-10-20(15-19)26-24(29)18-33(31,32)23-16-28(22-12-5-4-11-21(22)23)17-25(30)27-13-6-2-3-7-14-27/h4-5,8-12,15-16H,2-3,6-7,13-14,17-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOVIJLPWIWGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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